2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione
Overview
Description
The compound “2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione” is an isoindole derivative with a fluorine atom at the 5-position and a 2-chloroethyl group at the 2-position. Isoindoles are a type of heterocyclic compound, consisting of a five-membered ring with two adjacent carbon atoms replaced by nitrogen and oxygen .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the isoindole ring, followed by the introduction of the fluorine and 2-chloroethyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoindole ring, along with the fluorine and 2-chloroethyl substituents. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As a halogenated organic compound, this molecule could participate in various types of chemical reactions. For example, it might undergo nucleophilic substitution reactions due to the presence of the chloroethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine and chlorine atoms could affect its polarity, solubility, and reactivity .Scientific Research Applications
- Field: This research is in the field of Marine Biology .
- Application: The study assessed the response of marine rotifer, Brachionus plicatilis, to co-exposure to polystyrene microplastics and TCEP at different concentrations .
- Method: The experiment involved exposing the marine rotifer to different concentrations of polystyrene microplastics and TCEP, and assessing population growth, oxidative status, and transcriptomics .
- Results: The presence of 1 μm microplastics reversed the low population growth rate and high oxidative stress induced by TCEP to the normal level .
- Field: This research is in the field of Chemical Sensing .
- Application: The study involved the development of a highly sensitive and selective MEMS gas sensor for 2-CEES detection .
- Method: WO3/Al2O3/graphite composite materials were used for an MEMS 2-CEES gas sensor, and the corresponding sensing properties were explored .
- Results: When the working temperature is 340 °C, the response of the sensor to 2-CEES gas with a concentration of 5.70 ppm is 69%, the response time is 5 s and the recovery time is 42 s .
Marine Biology
Chemical Sensing
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-chloroethyl)-5-fluoroisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c11-3-4-13-9(14)7-2-1-6(12)5-8(7)10(13)15/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYATUXRRFOJLJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(C2=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649596 | |
Record name | 2-(2-Chloroethyl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione | |
CAS RN |
176200-91-2 | |
Record name | 2-(2-Chloroethyl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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